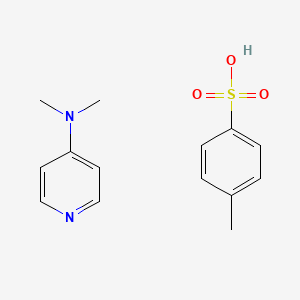

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H18N2O3S . It has an average mass of 294.369 Da and a monoisotopic mass of 294.103821 Da . It is also known by other names such as 4-(dimethylamino)pyridinium toluene-p-sulfonate .

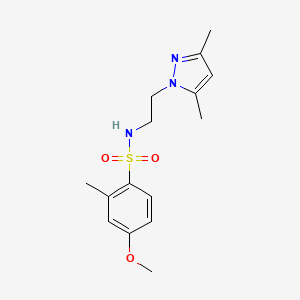

Molecular Structure Analysis

The molecular structure of N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate consists of a pyridine ring with a dimethylamino group at the 4-position and a 4-methylbenzenesulfonate group .Chemical Reactions Analysis

N,N-Dimethylpyridin-4-amine (DMAP) based compounds, such as N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate, are known to be useful nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides . They have also been used in various organic transformations like the Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many more .Physical And Chemical Properties Analysis

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate is a solid at room temperature . It has a melting point of 172-174 °C .Scientific Research Applications

- Fischer Indole Synthesis : DMAP-based ILs act as efficient catalysts for the synthesis of indoles via Fischer indole synthesis. This method is environmentally friendly, requiring minimal catalyst loading .

- 1H-Tetrazole Formation : DMAP-ILs also facilitate the synthesis of 1H-tetrazoles through click chemistry. Remarkably, this reaction can be carried out under solvent-free conditions .

- Thermal Stability : Thermal studies (TGA, DTG, and DSC) reveal the stability of DMAP-ILs for temperature-dependent reactions .

- Molecular Dynamics Simulations : Computational simulations provide insights into the structural and transport properties of these ionic liquids, aiding in their design and optimization .

Cyanoethoxycarbonylation Reactions

DMAP 4-methylbenzenesulfonate acts as a catalyst in cyanoethoxycarbonylation reactions. Notably:

- Ethylcyanocarbonates Synthesis : DMAP mediates the cyanoethoxycarbonylation of aromatic and aliphatic aldehydes, yielding ethylcyanocarbonates in excellent yields under solvent-free conditions .

Organic Transformations

DMAP 4-methylbenzenesulfonate finds applications in various organic transformations:

Safety Considerations

- Be aware of safety precautions when handling DMAP 4-methylbenzenesulfonate. It carries warning labels related to ingestion, skin irritation, and eye irritation .

Mechanism of Action

Target of Action

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate, also known as DMAP.TSOH salt , is a type of organic compound that is commonly used as a reagent, catalyst, or reaction intermediate in organic synthesis . The primary targets of this compound are high steric hindrance and low reactivity alcohols and amines/acid .

Mode of Action

The compound acts as a highly nucleophilic acylation catalyst . The structure of the compound allows the dimethylamino group to donate electrons and resonate with the pyridine ring, strongly activating the nitrogen atom on the ring for nucleophilic substitution . This significantly catalyzes the acylation/esterification reactions of alcohols and amines/acid, with its activity being approximately 10^4 to 10^6 times that of pyridine .

Biochemical Pathways

The compound is involved in various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement . It is also an effective catalyst for the transesterification of beta-keto esters and the silylation of alcohols .

Pharmacokinetics

It is known that the compound is soluble in water and some organic solvents , which may influence its absorption and distribution

Result of Action

The result of the compound’s action is the significant enhancement of the reactivity of alcohols and amines/acid in acylation/esterification reactions . This makes it a valuable tool in organic synthesis, enabling reactions that might otherwise be difficult or impossible to carry out.

Action Environment

The compound is relatively stable under normal temperatures . It is typically stored in an inert atmosphere at room temperature . The reaction conditions and steps for its use can be adjusted according to the specific needs and synthesis conditions of the laboratory . Safety measures should be taken when handling this compound, including avoiding direct contact with skin and eyes, maintaining a well-ventilated laboratory environment, and avoiding inhalation of the compound’s dust or gas .

Safety and Hazards

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate may be harmful if inhaled, swallowed, or absorbed through the skin. It can cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid direct contact with skin and eyes, maintain good ventilation during operation, and avoid inhaling the dust or gas of the compound .

properties

IUPAC Name |

N,N-dimethylpyridin-4-amine;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.C7H8O3S/c1-9(2)7-3-5-8-6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOSXODRWGDDCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)C1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2801133.png)

![N-(2-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801138.png)

![1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione](/img/structure/B2801139.png)

![N-(1-cyanocyclohexyl)-2-[methyl({[4-(methylsulfanyl)phenyl]methyl})amino]acetamide](/img/structure/B2801141.png)

![2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2801142.png)

![2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2801145.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801151.png)

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2801156.png)